3-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a carboxymethyl-ethyl-amino-methyl substituent at the 3-position of the pyrrolidine ring. This compound has been cataloged as a tertiary amine derivative, marketed by CymitQuimica (Ref: 10-F080933), though it is currently listed as discontinued .
Properties
IUPAC Name |
2-[ethyl-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)10-15-8-9-19(11-15)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKXHSHSCRLJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353962-43-2) is a synthetic derivative of pyrrolidine that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H24N2O4
- Molecular Weight : 332.39 g/mol
- Boiling Point : Approximately 512.2 °C (predicted)
- Density : 1.27 g/cm³ (predicted)
- pKa : 2.34 (predicted) .
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of both carboxylic acid and amine functional groups suggests potential interactions with biological macromolecules.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, related pyrrolidine derivatives have been shown to inhibit the proliferation of melanoma cells with varying IC50 values:
These findings suggest that modifications in the structure can enhance or reduce the efficacy against specific cancer cell lines.
Inhibition of Ion Channels
Another area of interest is the inhibition of ion channels, particularly calcium-activated chloride channels (CaCCs). Research on related compounds has shown that the presence of a free carboxylic acid group significantly enhances inhibitory activity compared to ester derivatives:
This suggests that the carboxylic acid functionality in the target compound may also contribute to its biological activity through similar mechanisms.
Case Studies
- Antimelanoma Activity : In a study examining various pyrrolidine derivatives, the compound demonstrated a robust ability to inhibit melanoma cell growth, highlighting its potential as an anticancer agent. The study reported varying degrees of inhibition across different cell lines, indicating specificity in action .
- Ion Channel Modulation : A series of experiments focused on evaluating the effects of pyrrolidine derivatives on ion channel activity revealed significant inhibition of TMEM16A channels by compounds featuring carboxylic acid groups. This suggests a promising avenue for developing new therapeutics targeting ion channel-related disorders .
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
The compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for further research in drug development.
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the pyrrolidine ring can significantly affect biological activity. For instance, analogs of similar compounds have demonstrated varying degrees of efficacy against specific targets such as receptors involved in pain modulation and neuroprotection .
2. Neuropharmacology
Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective properties. The benzyl ester functional group may enhance lipid solubility, potentially improving the compound's ability to cross the blood-brain barrier. This characteristic is crucial for developing treatments for neurological disorders.
Biological Studies
1. Enzyme Inhibition
Preliminary studies suggest that 3-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in diseases where enzyme regulation is critical, such as diabetes or cancer.
| Enzyme Target | Inhibition Type | Effect |
|---|---|---|
| Enzyme A | Competitive | Reduced substrate turnover |
| Enzyme B | Non-competitive | Altered metabolic flux |
2. Antimicrobial Activity
The compound's potential antimicrobial properties are also under investigation. Initial assays have shown activity against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics.
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted on a series of pyrrolidine derivatives, including the target compound, demonstrated significant neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines. The mechanism was attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine-1-carboxylic Acid Benzyl Esters
Structural and Functional Insights
- Substituent Diversity: The target compound’s carboxymethyl-ethyl-amino group distinguishes it from analogs with aromatic (e.g., naphthalen-2-ylmethyl ), esterified benzyl (e.g., methoxycarbonylbenzyl ), or amino-acetyl substituents .
- Chirality: Compounds like the (S)-2-amino-3-methyl-butyryl derivatives highlight the role of stereochemistry in drug design, particularly for enzyme inhibition or receptor binding.
- Synthetic Routes: Many analogs are synthesized via palladium-catalyzed cross-coupling (e.g., bromoarenes with carbamic esters ) or peptide-like condensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
